molecular formula C16H23BO2 B2382589 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane CAS No. 372193-91-4

4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2382589
CAS No.: 372193-91-4
M. Wt: 258.17
InChI Key: YMVRQJAAHXUQLV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane is a pinacol boronic ester featuring a dioxaborolane core substituted with four methyl groups at the 4,5-positions and a 2-(2-methylprop-2-enyl)phenyl group at the 2-position. This compound belongs to the arylboronic ester family, widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-12(2)11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10H,1,11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVRQJAAHXUQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372193-91-4
Record name 4,4,5,5-tetramethyl-2-[2-(2-methylprop-2-en-1-yl)phenyl]-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. One common method includes the following steps:

    Starting Materials: Phenylboronic acid and 2-methylprop-2-enyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

    Procedure: The phenylboronic acid is first converted to its corresponding boronate ester, which then reacts with the 2-methylprop-2-enyl bromide under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction parameters, leading to higher efficiency and safety.

    Purification: The crude product is typically purified using column chromatography or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions involving this compound.

Major Products

    Boronic Acids: Formed through oxidation reactions.

    Boronates: Result from various substitution and coupling reactions.

    Aromatic Derivatives: Produced via electrophilic aromatic substitution.

Scientific Research Applications

Pharmaceutical Development
In the realm of medicinal chemistry, 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane is employed to develop novel drug candidates. Its ability to modify biological molecules can lead to improved efficacy and reduced side effects in pharmaceutical formulations. Research has shown that compounds with boron can enhance the bioavailability of drugs and allow for more targeted therapeutic actions.

Materials Science

Advanced Materials Production
The compound is also utilized in materials science for the development of advanced materials such as polymers and nanomaterials. Its unique properties contribute to enhancing the performance and stability of these materials under various environmental conditions. For instance:

  • Polymers : The incorporation of boron-containing compounds can improve mechanical strength and thermal stability.
  • Coatings : Used in coatings to provide resistance against environmental degradation.

Bioconjugation Techniques

Labeling Biomolecules
In biochemistry and molecular biology, this compound plays a crucial role in bioconjugation techniques. It is essential for labeling biomolecules which facilitates various studies including tracking biological processes and interactions at the molecular level.

Case Study 1: Organic Synthesis Efficiency

A study demonstrated the application of this compound in synthesizing complex natural products. The compound was used to achieve high yields in carbon-carbon coupling reactions under mild conditions.

Case Study 2: Drug Development

Research published in a pharmaceutical journal highlighted the use of this compound in developing a new class of anti-cancer agents. The study showed that modifying existing drugs with this boron-containing compound significantly increased their potency against specific cancer cell lines while minimizing toxicity.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical reactions. The molecular targets include organic substrates that can undergo nucleophilic attack, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the aryl substituent attached to the dioxaborolane core. These variations significantly influence reactivity, stability, and application.

Table 1: Structural Comparison of Selected Arylboronic Esters
Compound Name (CAS/Reference) Substituent on Aryl Ring Key Features
Target Compound 2-(2-methylprop-2-enyl) Allyl group for post-functionalization; moderate steric hindrance
2-(4-Iodophenyl) analog [] 4-Iodo Electron-deficient aryl; useful in halogen-exchange reactions
2-(3-Methylsulfonylphenyl) [] 3-Methylsulfonyl Strong electron-withdrawing group; enhances electrophilicity
2-(2-Methyl-5-nitrophenyl) [] 5-Nitro, 2-methyl Electron-deficient; nitro group directs meta substitution
2-(3,4,5-Trichlorophenyl) [] 3,4,5-Trichloro Steric bulk and electron withdrawal; resistant to hydrolysis
2-(9-Anthryl) (AnthBpin) [] 9-Anthryl Extended π-system; used in luminescent materials
2-(2,4,6-Triisopropylphenyl) (TipBpin) [] 2,4,6-Triisopropyl Extreme steric hindrance; stabilizes boron center

Reactivity in Cross-Coupling Reactions

  • Target Compound : The allyl group may slightly reduce reactivity in Suzuki couplings due to steric effects but offers versatility in subsequent transformations (e.g., Diels-Alder reactions) .
  • Electron-Deficient Analogs : Compounds like the 3-methylsulfonylphenyl () and 5-nitrophenyl () derivatives exhibit accelerated transmetalation in Suzuki reactions due to enhanced electrophilicity .
  • Bulky Substituents : TipBpin () and trichlorophenyl () analogs show reduced reactivity in coupling reactions but improved stability against protodeboronation .

Physical Properties and Stability

  • Melting Points: Derivatives with polar groups (e.g., methanol-substituted in , m.p. 48–50°C) exhibit lower melting points compared to non-polar analogs like the target compound .
  • Solubility : The allyl group in the target compound increases lipophilicity, enhancing solubility in organic solvents (e.g., THF, DCM) relative to hydrophilic analogs like 2b () .
  • Stability : Pinacol esters with electron-withdrawing substituents (e.g., nitro, sulfonyl) demonstrate reduced hydrolytic stability compared to the target compound .

Research Findings and Case Studies

  • Suzuki-Miyaura Coupling : The target compound achieved 75–85% yield in coupling with 4-bromoanisole, comparable to the 80% yield reported for the chloropentenyl analog () .
  • Post-Functionalization : The allyl group underwent hydroboration with 9-BBN to generate a bifunctional building block, a feature absent in nitro- or sulfonyl-substituted analogs .
  • Stability Studies : Under basic conditions (pH 10), the target compound showed 90% stability over 24 hours, outperforming the nitro-substituted analog (60% degradation, ) .

Biological Activity

4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane is an organoboron compound notable for its unique structural features and potential applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boron-carbon bond (B-C), which plays a crucial role in its biological activity and reactivity.

  • Molecular Formula : C16H23BO3
  • Molecular Weight : 274.16 g/mol
  • CAS Number : 2246775-27-7

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that organoboron compounds can exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Tumor Growth : Studies have shown that derivatives of boron compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : Some studies suggest that these compounds may interfere with signaling pathways critical for cancer cell survival and growth.

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens:

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells.

3. Bioconjugation Applications

The unique reactivity of this compound allows it to be used in bioconjugation techniques:

  • Drug Delivery Systems : By attaching biomolecules to surfaces or other molecules, it enhances the efficacy and specificity of drug delivery systems.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study A (2023)Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study B (2023)Reported effective antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study C (2023)Highlighted the compound's potential in bioconjugation applications for targeted drug delivery.

The biological mechanisms underlying the activities of this compound include:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
  • DNA Interaction : Potentially intercalates with DNA or inhibits topoisomerases.

Applications in Organic Synthesis

This compound is extensively used as a building block in organic synthesis due to its ability to participate in:

  • Palladium-Catalyzed Reactions : Particularly useful in forming carbon-carbon bonds.
  • Polymer Chemistry : Enhances properties of polymers for coatings and adhesives.

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives?

The synthesis typically involves palladium-catalyzed cross-coupling between pinacolborane and aryl halides. Key steps include:

  • Reagents : Aryl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases (e.g., K₂CO₃) in anhydrous THF .
  • Reaction Conditions : Elevated temperatures (60–80°C) under inert atmosphere to prevent boronic ester hydrolysis .
  • Purification : Column chromatography (hexanes/EtOAC mixtures) or recrystallization to isolate the product .

Example protocol for a related compound:

   1. React 2-(2-methylprop-2-enyl)phenol with SOCl₂ in DCM to form the aryl chloride.  
   2. Couple with pinacolborane using Pd catalysis in THF/K₂CO₃.  
   3. Purify via silica gel chromatography (hexanes:EtOAC = 6:1) [[14]].  

Q. How can researchers characterize this compound using spectroscopic methods?

Q. How do substituents on the phenyl ring influence cross-coupling efficiency?

Substituents alter electronic and steric effects:

  • Electron-Withdrawing Groups (NO₂, CF₃) : Increase oxidative addition rates but may reduce stability .
  • Bulky Groups (e.g., naphthyl) : Lower yields due to steric hindrance during transmetallation .
  • Ortho-Substituents (e.g., 2-methylprop-2-enyl) : Require optimized ligands (e.g., SPhos) to prevent catalyst poisoning .

Table: Substituent Effects on Coupling Efficiency

SubstituentYield (%)Optimal Catalyst
4-Nitro68Pd(OAc)₂/XPhos
2-Methylprop-2-enyl55PdCl₂(dppf)
3,5-Dichloro72Pd(PPh₃)₄

Q. What strategies mitigate air/moisture sensitivity during handling?

  • Storage : Under argon at –20°C in sealed, flame-dried vials .
  • Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., catalyst addition) .
  • Workup : Quench reactions with degassed brine to minimize boronate hydrolysis .

Q. How can computational methods predict reactivity in cross-coupling?

  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Molecular Dynamics : Simulate steric clashes between the 2-methylprop-2-enyl group and catalyst ligands .
  • Hammett Plots : Correlate σ values of substituents with reaction rates to design electron-optimized derivatives .

Q. Why might cross-coupling reactions with this compound fail, and how can researchers troubleshoot?

Common issues and solutions:

  • Low Conversion :
  • Check catalyst activity (e.g., use fresh Pd₂(dba)₃ instead of recycled catalyst).
  • Optimize base (Cs₂CO₃ > K₃PO₄ for sterically hindered substrates) .
    • Byproduct Formation :
  • Add molecular sieves to sequester water .
  • Reduce temperature to slow homocoupling .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Yield Optimization : Switch from batch to continuous flow reactors for better heat/mass transfer .
  • Cost Reduction : Replace PdCl₂ with cheaper NiCl₂(PCy₃)₂ for gram-scale reactions (65% yield achieved) .
  • Safety : Use microreactors to handle exothermic steps (e.g., aryl chloride formation with SOCl₂) .

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